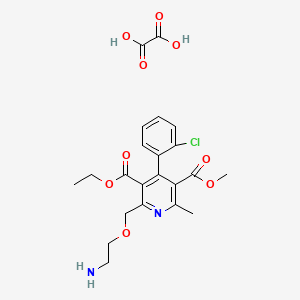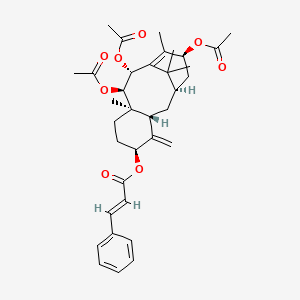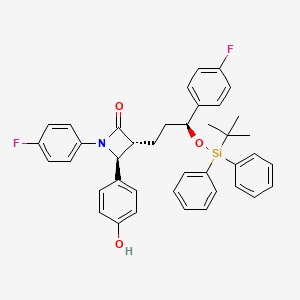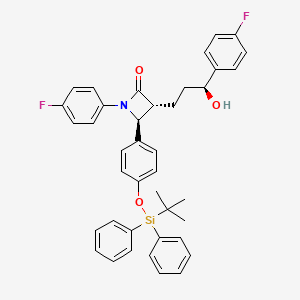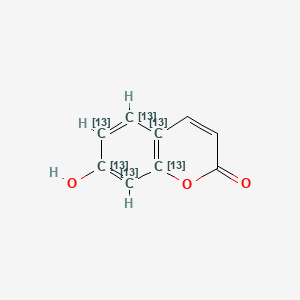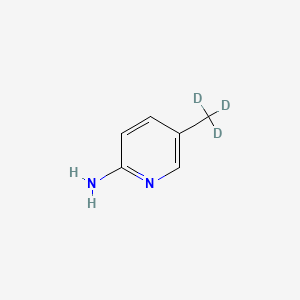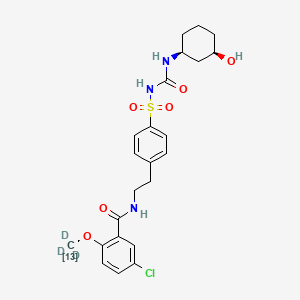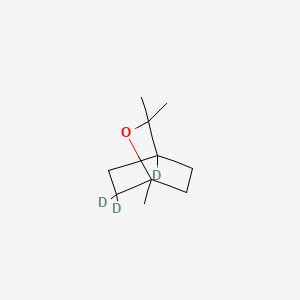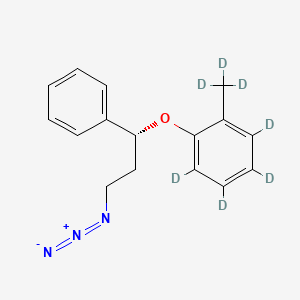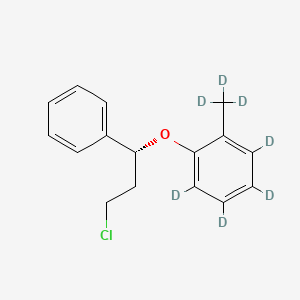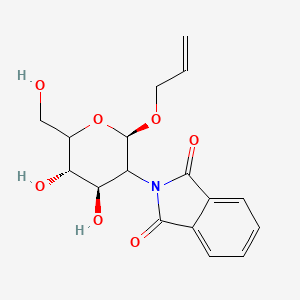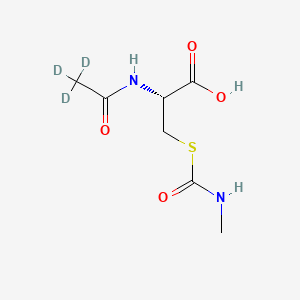
Ácido Flufenámico-d4
Descripción general
Descripción
Flufenamic Acid-d4 is a deuterium-labeled derivative of Flufenamic Acid, a non-steroidal anti-inflammatory drug (NSAID) belonging to the anthranilic acid derivatives class. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Flufenamic Acid due to the presence of deuterium atoms, which serve as tracers.
Aplicaciones Científicas De Investigación
Flufenamic Acid-d4 is extensively used in scientific research due to its unique properties. Some key applications include:
Pharmacokinetic Studies: The deuterium label allows researchers to track the metabolic pathways and distribution of Flufenamic Acid in biological systems.
Drug Metabolism: It helps in understanding the metabolic stability and biotransformation of Flufenamic Acid.
Biological Research: Used in studies involving enzyme inhibition, ion channel modulation, and anti-inflammatory mechanisms.
Industrial Applications: Employed in the development of new NSAIDs and in the study of drug-drug interactions.
Mecanismo De Acción
Target of Action
Flufenamic Acid-d4, like its non-deuterated counterpart Flufenamic Acid, primarily targets several proteins and receptors in the body. The primary targets include Prostaglandin G/H synthase 1 and 2 , Aldo-keto reductase family 1 member C3 , Androgen receptor , and Peroxisome proliferator-activated receptors alpha and gamma . These targets play crucial roles in inflammation, pain sensation, and various metabolic processes.
Mode of Action
Flufenamic Acid-d4 acts by inhibiting the cyclooxygenase (COX) enzymes , which are involved in the synthesis of prostaglandins, compounds that play key roles in inflammation and pain. By inhibiting these enzymes, Flufenamic Acid-d4 reduces the production of prostaglandins, thereby alleviating pain and inflammation . It also modulates ion channels, blocking chloride channels and L-type Ca 2+ channels, modulating non-selective cation channels (NSC), and activating K+ channels .
Biochemical Pathways
The primary biochemical pathway affected by Flufenamic Acid-d4 is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, Flufenamic Acid-d4 prevents the conversion of arachidonic acid to prostaglandin H2, the first step in the synthesis of other prostaglandins. This results in a decrease in the levels of prostaglandins, which are involved in mediating pain, fever, and inflammation.
Pharmacokinetics
Flufenamic Acid-d4, similar to Flufenamic Acid, is extensively protein-bound and is metabolized primarily through hydroxylation and glucuronidation . The elimination half-life is approximately 3 hours , and it is excreted via the urine (50%) and feces (36%) . The presence of a trifluoromethyl group in Flufenamic Acid-d4 is known to often improve the pharmacokinetics and bioavailability of drugs .
Result of Action
The molecular and cellular effects of Flufenamic Acid-d4’s action include a reduction in inflammation and pain due to its inhibition of prostaglandin synthesis . It has also been found to confer neuroprotection against brain injury secondary to cardiac arrest/cardiopulmonary resuscitation, improving survival and neurologic outcome, reducing neuropathological injuries, attenuating brain edema, and promoting microglia/macrophages from the pro-inflammatory subtype toward the anti-inflammatory subtype .
Action Environment
The action of Flufenamic Acid-d4 can be influenced by various environmental factors. For instance, the presence of certain polymers can stabilize Flufenamic Acid in both amorphous and metastable forms, inhibiting polymorphic transitions . This can have implications for the drug’s stability and efficacy. Furthermore, the chemical substitution of the polymer plays a more significant role in directing polymorphic transitions than the viscosity .
Análisis Bioquímico
Biochemical Properties
Flufenamic Acid-d4, like its parent compound Flufenamic Acid, is known to interact with various enzymes and proteins. It is a cyclooxygenase (COX) inhibitor, preventing the formation of prostaglandins . It is also known to bind to and reduce the activity of prostaglandin F synthase and activate TRPC6 .
Cellular Effects
Flufenamic Acid-d4 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to improve survival and neurologic outcome in mice after successful cardiopulmonary resuscitation . It was effective in reducing neuropathological injuries, attenuating brain edema, lessening the leakage of IgG and Evans blue dye, restoring tight junction protein expression, and promoting microglia/macrophages from the pro-inflammatory subtype toward the anti-inflammatory subtype .
Molecular Mechanism
The molecular mechanism of action of Flufenamic Acid-d4 involves its interaction with various biomolecules. It is reported to block the TRPM4 channel with high potency . This action is believed to confer neuroprotection against brain injury secondary to cardiac arrest/cardiopulmonary resuscitation .
Temporal Effects in Laboratory Settings
The effects of Flufenamic Acid-d4 over time in laboratory settings have been studied. For instance, in a study on mice subjected to cardiac arrest/cardiopulmonary resuscitation, Flufenamic Acid-d4 was administered once daily . The study found that it was effective in improving survival and neurologic outcome, reducing neuropathological injuries, and attenuating brain edema .
Dosage Effects in Animal Models
The effects of Flufenamic Acid-d4 vary with different dosages in animal models. In a study on rats, a relatively high dose of Flufenamic Acid was assessed for its efficacy and safety . The study found that the high dose did not prevent the occurrence of status epilepticus nor affect brain glucose hypometabolism .
Metabolic Pathways
Its parent compound, Flufenamic Acid, is known to undergo extensive metabolism, including hydroxylation and glucuronidation .
Transport and Distribution
Its parent compound, Flufenamic Acid, is known to be extensively protein-bound .
Subcellular Localization
Its parent compound, Flufenamic Acid, is known to interact with various subcellular structures, including enzymes and proteins located in different cellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Flufenamic Acid-d4 involves the incorporation of deuterium atoms into the Flufenamic Acid molecule. One common method is the catalytic hydrogenation of Flufenamic Acid in the presence of deuterium gas. This process typically requires a palladium on carbon catalyst and is conducted under high pressure and temperature conditions to ensure the efficient exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of Flufenamic Acid-d4 follows similar principles but on a larger scale. The process involves the use of specialized reactors designed to handle high-pressure deuterium gas and ensure uniform deuterium incorporation. The final product is then purified using techniques such as recrystallization and chromatography to achieve the desired purity and isotopic enrichment.
Análisis De Reacciones Químicas
Types of Reactions: Flufenamic Acid-d4 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: Flufenamic Acid-d4 can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: Flufenamic Acid-d4 can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed:
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of halogenated or nitrated derivatives.
Comparación Con Compuestos Similares
Flufenamic Acid-d4 is unique due to the presence of deuterium atoms, which distinguish it from other similar compounds. Some related compounds include:
Mefenamic Acid: Another anthranilic acid derivative with similar anti-inflammatory properties.
Meclofenamic Acid: Known for its potent anti-inflammatory and analgesic effects.
Niflumic Acid: A fenamate with anti-inflammatory and analgesic properties.
Uniqueness: The incorporation of deuterium atoms in Flufenamic Acid-d4 enhances its utility in research by providing a stable isotopic label that can be easily tracked in metabolic studies. This makes it a valuable tool for understanding the pharmacokinetics and metabolic pathways of Flufenamic Acid.
Propiedades
Número CAS |
1185071-99-1 |
|---|---|
Fórmula molecular |
C14H10F3NO2 |
Peso molecular |
285.259 |
Nombre IUPAC |
2,3,4,5-tetradeuterio-6-[3-(trifluoromethyl)anilino]benzoic acid |
InChI |
InChI=1S/C14H10F3NO2/c15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13(19)20/h1-8,18H,(H,19,20)/i1D,2D,6D,7D |
Clave InChI |
LPEPZBJOKDYZAD-ZEJCXXMWSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC(=C2)C(F)(F)F |
Sinónimos |
2-[[3-(Trifluoromethyl)phenyl]amino]benzoic Acid-d4; 2-[3-(Trifluoromethyl)anilino]benzoic Acid-d4; 3’-Trifluoromethyldiphenylamine-2-carboxylic Acid-d4; Fullsafe-d4; INF 1837-d4; Meralen-d4; Sastridex-d4; Surika-d4; Tecramine-d4; _x000B_ |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


